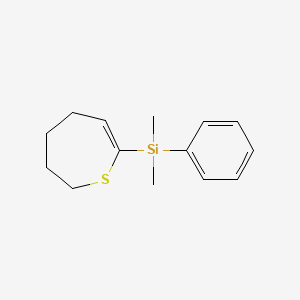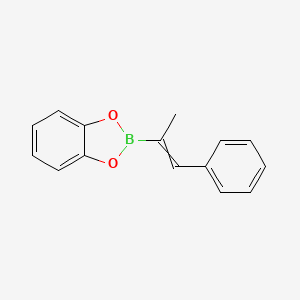![molecular formula C28H35NOS B12549207 1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- CAS No. 144000-38-4](/img/structure/B12549207.png)
1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- is a complex organic compound with a unique structure that includes a propanol backbone, a hexylthio group, and a triphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- typically involves multiple steps. The process begins with the preparation of the propanol backbone, followed by the introduction of the hexylthio group and the triphenylmethylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hexylthio and triphenylmethylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives.
Scientific Research Applications
1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- involves its interaction with specific molecular targets and pathways. The hexylthio and triphenylmethylamino groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanol, 3-[(triphenylmethyl)amino]-
- 1-Propanethiol, 3-[(triphenylmethyl)thio]-
- 3-triethoxysilylpropan-1-ol
Uniqueness
1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)- is unique due to the presence of both the hexylthio and triphenylmethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
144000-38-4 |
|---|---|
Molecular Formula |
C28H35NOS |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(2S)-3-hexylsulfanyl-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C28H35NOS/c1-2-3-4-14-21-31-23-27(22-30)29-28(24-15-8-5-9-16-24,25-17-10-6-11-18-25)26-19-12-7-13-20-26/h5-13,15-20,27,29-30H,2-4,14,21-23H2,1H3/t27-/m0/s1 |
InChI Key |
SONWWTHTGIWIKI-MHZLTWQESA-N |
Isomeric SMILES |
CCCCCCSC[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCSCC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



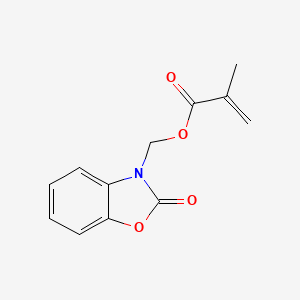


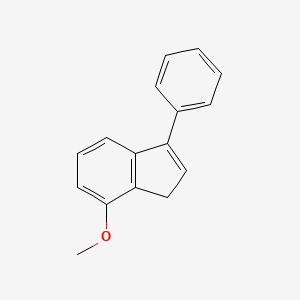
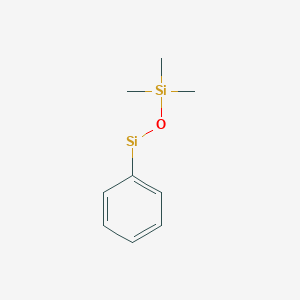
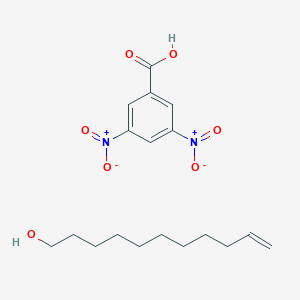
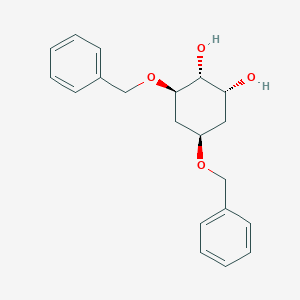
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
